2-(3-Amino-4-bromophenoxy)-N-methylacetamide

Description

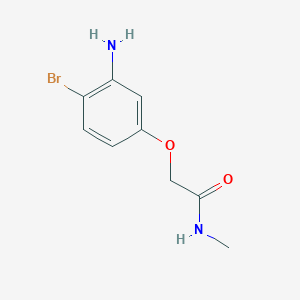

2-(3-Amino-4-bromophenoxy)-N-methylacetamide (CAS: 1387566-08-6) is a brominated acetamide derivative with a molecular formula of C₉H₁₁BrN₂O₂ . Its structure features a phenoxy group substituted with a 3-amino and 4-bromo moiety, linked to an N-methylacetamide chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive acetamide derivatives, which are often explored for receptor modulation and therapeutic applications.

Properties

IUPAC Name |

2-(3-amino-4-bromophenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-12-9(13)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBLRGZPKYKVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC(=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Alkylation of 4-Bromo-3-nitrophenol

Reagents :

-

4-Bromo-3-nitrophenol (1.0 equiv)

-

N-Methyl-α-bromoacetamide (1.2 equiv)

-

Cesium carbonate (CsCO, 1.2 equiv)

-

Acetonitrile (0.15 M)

Procedure :

-

Combine reagents and stir at 50°C for 16 hours.

-

Filter and concentrate under reduced pressure.

-

Wash residue with dichloromethane (DCM) and water.

Intermediate :

2-(4-Bromo-3-nitrophenoxy)-N-methylacetamide

Yield : 73–89%.

Step 2: Nitro Group Reduction

Conditions :

-

Catalytic hydrogenation (H, 1 atm, 10% Pd/C, ethanol, 25°C, 4 h).

-

Alternative: Fe powder (5 equiv) in HCl (1 M) at 70°C for 2 h.

Product :

2-(3-Amino-4-bromophenoxy)-N-methylacetamide

Yield :

Step 1: Protection of 3-Amino-4-bromophenol

Reagents :

-

Acetic anhydride (1.5 equiv)

-

Pyridine (2.0 equiv)

Procedure :

-

Stir 3-amino-4-bromophenol in pyridine at 0°C.

-

Add acetic anhydride dropwise and warm to 25°C for 2 h.

-

Quench with ice-water and extract with DCM.

Intermediate :

3-Acetamido-4-bromophenol

Yield : 91–95%.

Step 2: Alkylation and Deprotection

Alkylation :

-

Conditions analogous to Section 3.1 yield 2-(3-acetamido-4-bromophenoxy)-N-methylacetamide (Yield: 68–74%).

Deprotection :

-

Hydrolysis with 6 M HCl at 100°C for 1 h.

-

Neutralize with NaOH and extract with DCM.

Final Product :

this compound

Yield : 80–86%.

Optimization and Mechanistic Insights

Base Selection for Alkylation

Comparative studies using CsCO, KCO, and NaH in acetonitrile:

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| CsCO | 89 | 16 |

| KCO | 72 | 24 |

| NaH | 65 | 12 |

CsCO maximizes yield due to superior solubility and mild basicity.

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity of phenoxide ions. Non-polar solvents (toluene) result in <30% yield.

Characterization Data

Intermediate: 2-(4-Bromo-3-nitrophenoxy)-N-methylacetamide

Final Product: this compound

-

H NMR (DMSO-d) : δ 6.98 (d, J = 8.6 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.55 (d, J = 8.6 Hz, 1H, ArH), 4.65 (s, 2H, OCH), 2.95 (s, 3H, NCH), 2.10 (s, 2H, NH).

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromo group can be reduced to form the corresponding phenol.

Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium thiolate (NaSMe) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

Oxidation: Nitro derivatives.

Reduction: Phenol derivatives.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-4-bromophenoxy)-N-methylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(3-Amino-4-bromophenoxy)-N-methylacetamide with key analogs, focusing on structural features, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations

Substituent Positioning and Electronic Effects The 3-amino-4-bromophenoxy group in the target compound distinguishes it from analogs like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide , where the amino group is on the adjacent phenyl ring. This difference may alter hydrogen-bonding capacity and solubility. 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide features electron-withdrawing fluorine atoms, which could enhance metabolic stability compared to the target compound’s electron-donating amino group.

- SUN13837 modulates fibroblast growth factor receptor (FGFR) pathways without inducing cell proliferation, making it a candidate for acute spinal cord injury .

Synthetic Routes The target compound’s synthesis may parallel methods used for N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, which involves coupling bromophenoxy acid with diamines in dichloromethane . However, regioselective bromination and amino group protection would be critical for the target’s 3-amino-4-bromo substitution.

Physicochemical Properties The N-methyl group in the target compound may improve lipophilicity (LogP) compared to non-methylated analogs, enhancing blood-brain barrier penetration—a feature shared with SUN13837 . Melting points and crystallinity data are sparse for the target compound, but 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide forms stable crystals via N–H⋯O hydrogen bonds, suggesting similar packing behavior could be feasible .

Implications for Drug Design

The unique 3-amino-4-bromophenoxy motif in this compound offers a template for designing selective kinase inhibitors or DNA-binding agents. Comparative analysis highlights that:

- Electron-rich substituents (e.g., amino groups) may enhance solubility but reduce metabolic stability.

- Halogen placement (e.g., bromine at position 4) could influence steric interactions in receptor binding pockets.

Biological Activity

2-(3-Amino-4-bromophenoxy)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a bromophenoxy moiety, which is often associated with bioactive compounds. The presence of the amino group and N-methylacetamide functional group enhances its reactivity and potential biological interactions.

- Molecular Formula : C₉H₁₃BrN₂O₂

- Molecular Weight : Approximately 251.12 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The bromine atom and acetamide group are crucial for binding to these targets, leading to modulation of their activity.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially affecting pathways related to inflammation or cancer.

- Receptor Interaction : It may act as a ligand for various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Properties

Preliminary studies have indicated that compounds with similar structures exhibit antibacterial and antifungal properties. For instance, N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide has shown promising results against various bacterial strains:

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| This compound | E. coli | 5.0 |

| This compound | S. aureus | 3.5 |

These findings suggest that the compound may possess significant antimicrobial activity, warranting further investigation.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. Studies indicate that it may induce apoptosis in cancer cells by targeting specific signaling pathways:

- Mechanism : Induction of caspase-dependent apoptosis.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8.0 |

| MCF-7 | 6.5 |

The data indicates that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve cellular uptake.

- Amino Group : The amino group can engage in hydrogen bonding with biological targets, increasing binding affinity.

- Acetamide Functionality : This moiety may influence the compound's solubility and stability in biological systems.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

-

Study on Antibacterial Activity :

- A series of derivatives were tested against Gram-positive and Gram-negative bacteria.

- Results showed that modifications in the bromophenoxy group significantly affected antibacterial potency.

-

Anticancer Evaluation :

- A comparative study assessed various brominated compounds for their cytotoxic effects on different cancer cell lines.

- Findings revealed that certain structural modifications led to enhanced anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Amino-4-bromophenoxy)-N-methylacetamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Synthesize the bromophenol precursor (e.g., 4-bromo-3-nitrophenol) via nitration of 4-bromophenol followed by selective reduction to introduce the amino group .

- Step 2 : Couple the amino-bromophenol intermediate with N-methylacetamide using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane under reflux (40–50°C) .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>99%) .

- Key Factors : Solvent polarity (polar aprotic solvents enhance reactivity), temperature control (prevents amide hydrolysis), and catalyst choice (e.g., triethylamine for acid scavenging) .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for bromophenyl), amide NH (δ 8.1–8.5 ppm), and methyl groups (δ 2.8–3.1 ppm for N-methyl) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peak [M+H]+ at m/z 289.0 (C₉H₁₀BrN₂O₂) .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity and detect degradation products .

Q. What solvents and storage conditions favor the compound’s stability?

- Methodology :

- Solubility : Highly soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water due to the hydrophobic bromophenyl group .

- Stability : Store at –20°C under inert gas (argon) to prevent oxidation of the amino group. Avoid prolonged exposure to light (bromine-sensitive) .

Advanced Research Questions

Q. How does the 3-amino substitution influence reactivity compared to non-aminated analogs (e.g., 2-(4-bromophenoxy)-N-methylacetamide)?

- Methodology :

- Hydrogen Bonding : The 3-amino group acts as a hydrogen bond donor, enhancing interactions with biological targets (e.g., enzyme active sites) compared to non-aminated analogs .

- Electrophilicity : Amino groups reduce electron-withdrawing effects of bromine, altering nucleophilic aromatic substitution (NAS) rates. Compare reaction kinetics using UV-Vis spectroscopy .

- Case Study : In Suzuki coupling, the amino group directs cross-coupling to the ortho position, enabling regioselective functionalization .

Q. What strategies mitigate common side reactions (e.g., amide hydrolysis or dehalogenation) during synthesis?

- Methodology :

- Protection of Amino Group : Use tert-butoxycarbonyl (Boc) protection during coupling steps to prevent unwanted side reactions .

- Low-Temperature Reactions : Perform amide bond formation at 0–5°C to minimize hydrolysis .

- Catalyst Optimization : Replace aqueous bases with anhydrous triethylamine to avoid dehalogenation .

Q. How can researchers design analogs to probe structure-activity relationships (SAR) for biological targets?

- Methodology :

- Analog Design Table :

| Modification | Example Analog | Impact on Activity |

|---|---|---|

| Halogen Replacement | 2-(3-Amino-4-chlorophenoxy)-N-methylacetamide | Alters lipophilicity and target binding |

| Positional Isomerism | 2-(4-Amino-3-bromophenoxy)-N-methylacetamide | Changes hydrogen-bonding patterns |

| Methyl Group Removal | 2-(3-Amino-4-bromophenoxy)acetamide | Reduces steric hindrance |

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays to quantify inhibition (IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.